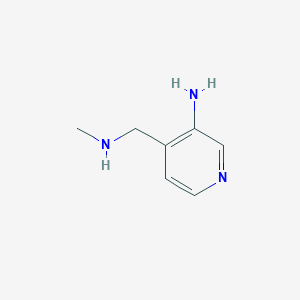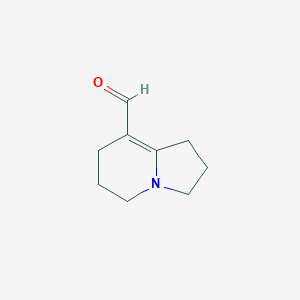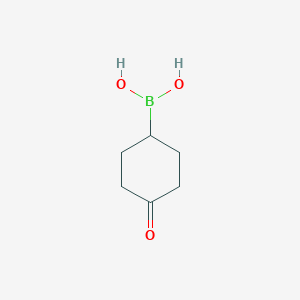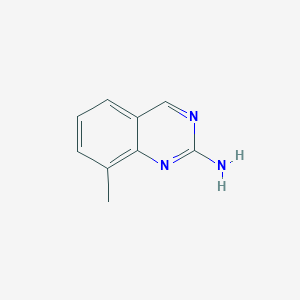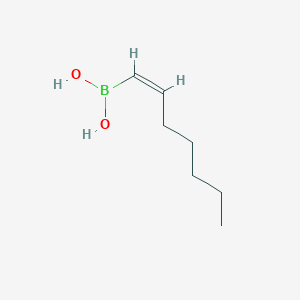
Piperazine-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-diamine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. This compound is widely used in various fields due to its unique chemical properties and biological activities. It is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-1,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of catalysts such as palladium, ruthenium, and iridium complexes . These catalysts facilitate the reactions and improve the yields of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Piperazine-1,4-diamine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is a key component in the development of drugs for treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . Additionally, it is used in the industry for the production of polymers, surfactants, and other materials .
Mechanism of Action
The mechanism of action of piperazine-1,4-diamine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. This property makes it an effective anthelmintic agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine-1,4-diamine hydrochloride include diethylenediamine and piperazidine . These compounds share structural similarities but differ in their chemical properties and biological activities.
Uniqueness: this compound is unique due to its high selectivity and efficiency in various chemical reactions. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds, making it a valuable tool in both scientific research and industrial applications.
Properties
CAS No. |
89831-16-3 |
|---|---|
Molecular Formula |
C4H13ClN4 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
piperazine-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N4.ClH/c5-7-1-2-8(6)4-3-7;/h1-6H2;1H |
InChI Key |
WVRYRXKGFUCBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

